6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-
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Overview
Description
- The compound’s systematic name reflects its substituents: a methoxy group at position 6 and a methyl group at position 4 of the quinazolinone ring.
- Quinazolinones exhibit diverse biological activities, making this compound intriguing for further investigation.
6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-: is a heterocyclic compound with a quinazolinone core. Its chemical structure consists of a quinazolinone ring fused with an aminoquinazoline moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including cyclization reactions. One common approach is the condensation of 2-aminobenzylamine with 2-methoxy-4-methylbenzoyl chloride.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents (e.g., chloroform, dichloromethane) and acid catalysts (such as HCl or H2SO4).
Industrial Production: While industrial-scale production details are scarce, research laboratories often prepare this compound using scalable synthetic routes.
Chemical Reactions Analysis
Reactivity: 6H-Quinazolin-5-one derivatives participate in various reactions, including
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acetylation) are commonly employed.
Major Products: These reactions yield derivatives with altered functional groups, impacting their biological properties.
Scientific Research Applications
Chemistry: Researchers explore the compound’s reactivity, design analogs, and study structure-activity relationships.
Biology: Investigations focus on its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Medicine: Its pharmacological properties may lead to drug development.
Industry: Applications in materials science or agrochemicals are areas of interest.
Mechanism of Action
Targets: The compound likely interacts with cellular proteins, enzymes, or receptors.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.
Further Research Needed: Detailed mechanistic studies are essential to unravel its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., specific substituents, reactivity).
Similar Compounds: Related compounds include other quinazolinones (e.g., gefitinib, erlotinib) used in cancer therapy.
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C18H17N5O2/c1-10-12-8-11(25-2)6-7-15(12)22-18(20-10)23-17-19-9-13-14(21-17)4-3-5-16(13)24/h6-9H,3-5H2,1-2H3,(H,19,20,21,22,23) |
InChI Key |
AMJGUTLXCQTWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C4C(=N3)CCCC4=O)OC |
Origin of Product |
United States |
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